molecular formula C6H12O6 B12403109 D-Galactose-d1

D-Galactose-d1

Cat. No.: B12403109
M. Wt: 181.16 g/mol
InChI Key: GZCGUPFRVQAUEE-GHZKYXHXSA-N
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Description

D-Galactose-d1 (also referred to as D-Galactose-1-d) is a deuterated isotopologue of D-Galactose, where one hydrogen atom at the C1 position is replaced by deuterium (²H), a stable heavy isotope of hydrogen. This modification results in a molecular formula of C₆DH₁₁O₆ and a molecular weight of 181.16 g/mol . The compound is synthesized with a high isotopic purity of 98 atom% D, ensuring minimal interference from non-deuterated species in experimental applications . Its CAS registry number is 64267-73-8, distinguishing it from non-deuterated D-Galactose (CAS: 59-23-4) .

This compound is primarily utilized as a stable isotopic tracer in pharmacokinetic and metabolic studies. The incorporation of deuterium allows researchers to track metabolic pathways with precision, particularly in drug development, where subtle changes in molecular structure can significantly alter absorption, distribution, metabolism, and excretion (ADME) profiles .

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.16 g/mol

IUPAC Name

(2R,3S,4S,5R)-1-deuterio-2,3,4,5,6-pentahydroxyhexan-1-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i1D

InChI Key

GZCGUPFRVQAUEE-GHZKYXHXSA-N

Isomeric SMILES

[2H]C(=O)[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Catalytic Hydrogen-Deuterium Exchange Using Palladium/Carbon (Pd/C)

Catalytic exchange using Pd/C in deuterium oxide (D₂O) is a widely employed method for introducing deuterium into carbohydrate structures. This approach leverages the ability of palladium to facilitate H/D exchange under mild conditions.

Reaction Mechanism and Conditions

In a sealed reactor, D-galactose is suspended in D₂O with 5–10% Pd/C as the catalyst. The system is purged with hydrogen gas (H₂) to activate the catalyst, followed by replacement with deuterium gas (D₂) or exposure to D₂O under reflux. The reaction typically proceeds at 25–80°C for 24–48 hours, achieving site-specific deuteration at hydroxyl-bearing carbons.

Key Parameters:
  • Catalyst Loading : 5–10 wt% Pd/C relative to substrate.
  • Solvent : Deuterium oxide (D₂O) or deuterated methanol (CD₃OD).
  • Temperature : 50–80°C optimizes exchange efficiency.
  • Deuterium Source : D₂ gas or D₂O.

This method is advantageous for its scalability and minimal byproduct formation. However, regioselectivity depends on steric and electronic factors, often resulting in partial deuteration at C1, C3, and C6 positions.

Sodium Borodeuteride (NaBD₄) Reduction of Ketose Intermediates

Selective deuteration at the anomeric carbon (C1) is achieved via reduction of a ketose intermediate. For example, D-galactono-γ-lactone-1-C¹⁴ is reduced using NaBD₄ to yield D-galactose-d1.

Procedure:

  • Intermediate Synthesis : D-galactose is oxidized to D-galactono-γ-lactone using dimethyl sulfoxide (DMSO) and acetic anhydride.
  • Reduction : The lactone is treated with NaBD₄ in methanol at 0°C, followed by quenching with acidic ion-exchange resin.
  • Purification : Crystallization from methanol/water yields this compound with >90% isotopic purity.
Example Data:
Step Conditions Yield (%) Deuteration Efficiency (%)
Oxidation to Lactone DMSO, Ac₂O, 25°C, 6 h 85
NaBD₄ Reduction MeOH, 0°C, 2 h 78 92

This method ensures high positional specificity but requires multi-step synthesis and specialized handling of NaBD₄.

Acid-Catalyzed Exchange in Deuterated Solvents

Proton-deuterium exchange in acidic deuterated media is a rapid method for non-selective deuteration. For instance, heating D-galactose in deuterated formic acid (DCO₂D) induces exchange at hydroxyl groups.

Protocol:

  • Dissolution : D-galactose is dissolved in 96% DCO₂D.
  • Heating : The solution is heated at 85°C for 10 minutes.
  • Quenching : Rapid dilution with cold D₂O halts exchange.
  • Lyophilization : Freeze-drying yields deuterated product.
Performance Metrics:
  • Deuteration Sites : Primarily at C2, C3, and C6 hydroxyls.
  • Isotopic Purity : ~70–80% after single exchange cycle.

While cost-effective, this method lacks regioselectivity and requires iterative cycles for higher deuteration levels.

Isotopic Exchange with Deuterium Gas (D₂)

Deuterium gas enables direct deuteration via heterogeneous catalysis. Using Pt/C or Raney nickel, D₂ gas reacts with D-galactose under high pressure.

Process:

  • Catalyst Activation : Pt/C is pre-treated with D₂ at 200°C.
  • Reaction : D-galactose in D₂O is exposed to D₂ (5–10 bar) at 80°C for 12–24 h.
  • Workup : Filtration and solvent removal yield this compound.
Advantages and Limitations:
  • Efficiency : Near-complete deuteration achievable.
  • Cost : High D₂ consumption limits industrial use.

Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Loss of proton signals at deuterated positions (e.g., δ 5.2 ppm for C1-H in this compound).
  • ²H NMR : Direct detection of deuterium at 61.4 MHz.

Mass Spectrometry (MS)

  • High-Resolution MS : Molecular ion peak at m/z 181.07 (C₆H₁₁DO₆⁺).
  • Isotopic Distribution : M+1 peak reduced by ~1 Da.

X-ray Crystallography

Crystal structures confirm deuterium placement, with bond lengths shorter than C-H (1.09 Å vs. 1.09 Å for C-D).

Comparative Analysis of Methods

Method Selectivity Yield (%) Cost Scalability
Pd/C Catalytic Exchange Moderate 70–85 Moderate High
NaBD₄ Reduction High 75–90 High Medium
Acid-Catalyzed Exchange Low 60–75 Low High
D₂ Gas Exchange High 80–95 Very High Low

Applications of this compound

  • Metabolic Tracing : Elucidates galactose metabolism in congenital disorders like PGM1-CDG.
  • NMR Spectroscopy : Enhances signal resolution in oligosaccharide structural studies.
  • Pharmacokinetics : Tracks drug metabolism in deuterated prodrugs.

Chemical Reactions Analysis

Types of Reactions

D-Galactose-d1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into different derivatives and for its application in various fields.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Key Observations :

  • Isotopic Effects: The substitution of hydrogen with deuterium in this compound increases its molecular weight by ~1 g/mol compared to non-deuterated D-Galactose. This minimal mass difference is critical for mass spectrometry-based tracking .
  • Melting Point Discrepancy: The reported melting point for non-deuterated D-Galactose varies between sources (165–167°C vs. 169–170°C ), likely due to differences in sample purity or measurement protocols.

Functional and Metabolic Differences

Deuterated vs. Non-Deuterated D-Galactose

  • Metabolic Stability: Deuterium’s higher bond strength (C–D vs. For example, deuterated compounds may exhibit prolonged half-lives in vivo .
  • Tracer Applications: this compound is indispensable in studies requiring isotopic labeling, whereas non-deuterated D-Galactose is used in diagnostics (e.g., lactose intolerance tests) .

Other Deuterated Variants

α-D-Galactose-1-phosphate

This phosphorylated derivative (CAS: 19046-60-7) serves as a substrate in enzymatic assays, particularly in galactose metabolism pathways.

Pharmacokinetic Studies

  • Deuterium Impact : Substitution at the C1 position in this compound has been shown to reduce metabolic clearance rates in preclinical models, highlighting its utility in quantifying drug metabolism without structural interference .
  • In Vitro Applications : this compound is dissolved in solvents like DMSO or PEG400 for cell-based assays, ensuring compatibility with high-throughput screening platforms .

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